

Spectroscopic Characterization of Cyclohexyl Carbamic Azide: A Technical Guide

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Compound of Interest

Compound Name: Carbamic azide, cyclohexyl-

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Abstract

Cyclohexyl carbamic azide ($C_7H_{12}N_4O$) is an organic compound of interest in synthetic chemistry and potentially in drug development due to the presence of the versatile azide functional group.^{[1][2]} A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cyclohexyl carbamic azide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details predicted spectral data, standardized experimental protocols, and visual workflows to facilitate its identification and application in research settings.

Chemical Structure and Properties

- IUPAC Name: N-cyclohexylcarbamoyl azide^[1]
- Molecular Formula: $C_7H_{12}N_4O$ ^[1]
- Molecular Weight: 168.20 g/mol
- CAS Registry Number: 54614-94-7^[1]
- Structure:

- A cyclohexyl ring attached to a carbamic azide functional group.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic characterization of cyclohexyl carbamic azide based on the analysis of its constituent functional groups.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 4.5 - 5.0	Broad Singlet	1H	N-H
~ 3.2 - 3.6	Multiplet	1H	CH-N (methine proton on cyclohexyl ring)
~ 1.0 - 2.0	Multiplet	10H	Cyclohexyl -CH ₂ - protons

Note: The chemical shift of the N-H proton can be highly variable and may be exchangeable with D₂O.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)	Assignment
~ 155 - 160	C=O (carbonyl carbon)
~ 50 - 55	CH-N (methine carbon on cyclohexyl ring)
~ 30 - 35	Cyclohexyl CH ₂
~ 24 - 26	Cyclohexyl CH ₂

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Medium, Sharp	N-H Stretch
~ 2130 - 2170	Strong, Sharp	N ₃ Asymmetric Stretch
~ 1680 - 1720	Strong, Sharp	C=O Stretch (Amide I)
~ 1520 - 1560	Medium	N-H Bend (Amide II)
~ 1250	Medium	C-N Stretch

Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Possible Fragment
168	[M] ⁺ (Molecular Ion)
126	[M - N ₂] ⁺
98	[M - N ₃ - CO] ⁺
83	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
55	[C ₄ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

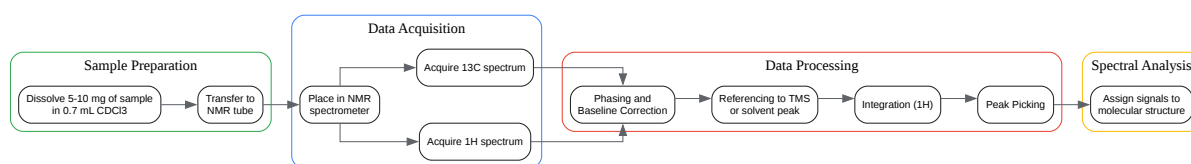
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of cyclohexyl carbamic azide in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon.
 - A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.[3]



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NMR Spectroscopy Experimental Workflow

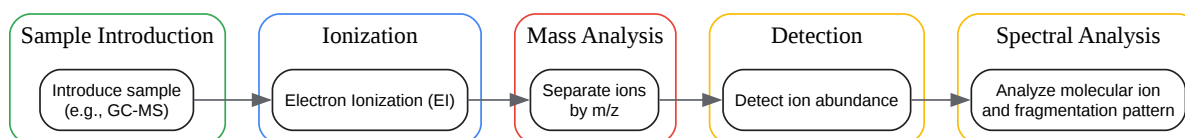
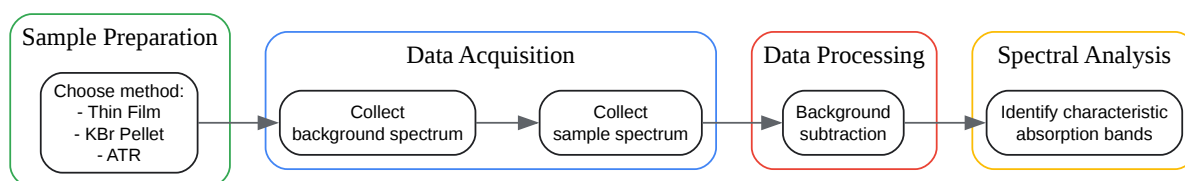
Fourier-Transform Infrared (FT-IR) Spectroscopy

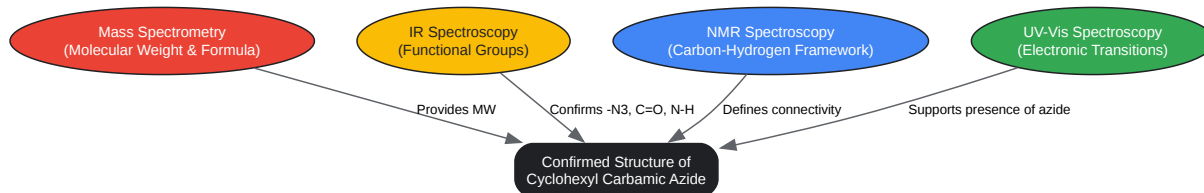
Objective: To identify the key functional groups present in the molecule.

Methodology:

- Sample Preparation:

- Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone), apply a drop to a salt plate (KBr or NaCl), and allow the solvent to evaporate.[4]
- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5]
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample holder or clean ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.





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References

- 1. Carbamic azide, cyclohexyl- | C₇H₁₂N₄O | CID 10953925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. Spectroscopy ¹³C NMR and ¹H NMR - Mesbah Energy [irisotope.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. amherst.edu [amherst.edu]
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